molecular formula C12H22N2O3 B1148949 cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1241675-74-0

cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No. B1148949
CAS RN: 1241675-74-0
M. Wt: 242
InChI Key:
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Description

Cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate, also known as Cis-THF-AMCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is not yet fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also disrupt the cell cycle and inhibit DNA synthesis, leading to cell death. The antimicrobial properties of cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate are thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antiproliferative and cytotoxic effects on cancer cells, it has been shown to inhibit the growth of fungi and bacteria. It also appears to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

One advantage of using cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in drug discovery make it an attractive candidate for further research. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are a number of potential future directions for research on cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate. One area of interest is its potential use in the development of anticancer drugs. Further research is needed to fully understand its mechanism of action and to develop targeted therapies. Additionally, its antimicrobial and anti-inflammatory properties make it a promising candidate for the development of new antibiotics and anti-inflammatory drugs. Further research is also needed to explore its potential applications in other areas of scientific research.

Synthesis Methods

Cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can be synthesized through a multistep process that involves the reaction of tert-butyl 2-(bromomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate with ammonia. The resulting product is then treated with hydrochloric acid to yield cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate.

Scientific Research Applications

Cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have antiproliferative and cytotoxic effects on cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has been found to have antimicrobial properties, suggesting its potential use in the development of new antibiotics.

properties

IUPAC Name

tert-butyl (3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZFHDQGLQGCGB-FIBVVXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

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